5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide
Description
5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene carboxamides Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
5-methyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-10(2)16-8-6-12(7-9-16)15-14(17)13-5-4-11(3)18-13/h4-5,10,12H,6-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBBOBPTCCEMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCN(CC2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with 1-(propan-2-yl)piperidine-4-amine. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives
Scientific Research Applications
5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenylethyl)-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- N-methyl-(5-pyrid-4-ylthien-2-yl)methylamine
Uniqueness
5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the piperidine moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
